molecular formula C22H25N3O2 B8740913 2-[4-(4-phenylpiperazin-1-yl)butyl]-2,3-dihydro-1H-isoindole-1,3-dione

2-[4-(4-phenylpiperazin-1-yl)butyl]-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No. B8740913
M. Wt: 363.5 g/mol
InChI Key: NTZGJPKDNJJWLR-UHFFFAOYSA-N
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Patent
US08227604B2

Procedure details

Compound 3b (7.70 g, 21.21 mmol) was reacted with NH2NH2 (3.0 g, 93.75 mmol) in EtOH (60 mL) to give 4b, 4.60 g (93%) (Procedure B). 1H NMR (CDCl3) 1.48-1.61 (m, 4H), 2.83-2.43 (t, J=7.2 Hz, 2H, NCH2), 2.61-2.63 (t, J=4.5 Hz, 4H, N(CH2)2), 2.72-2.76 (t, J=6.4 Hz, 2H, NCH2), 3.19-3.22 (t, J=4.6 Hz, 4H, N(CH2)2), 6.33-6.94 (m, 3H, Ar—H), 7.23-7.28 (m, 2H, Ar—H).
Quantity
7.7 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name

Identifiers

REACTION_CXSMILES
[C:1]1([N:7]2[CH2:12][CH2:11][N:10]([CH2:13][CH2:14][CH2:15][CH2:16][N:17]3C(=O)C4=CC=CC=C4C3=O)[CH2:9][CH2:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.NN>CCO>[C:1]1([N:7]2[CH2:8][CH2:9][N:10]([CH2:13][CH2:14][CH2:15][CH2:16][NH2:17])[CH2:11][CH2:12]2)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
7.7 g
Type
reactant
Smiles
C1(=CC=CC=C1)N1CCN(CC1)CCCCN1C(C=2C(C1=O)=CC=CC2)=O
Name
Quantity
3 g
Type
reactant
Smiles
NN
Name
Quantity
60 mL
Type
solvent
Smiles
CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)N1CCN(CC1)CCCCN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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